![molecular formula C12H12N2O4 B3054564 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester CAS No. 61149-51-7](/img/structure/B3054564.png)
1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester
Overview
Description
“1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and are used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Scientific Research Applications
Natural Source Derivation
The compound 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester has been identified as part of the chemical diversity within marine sponges. Specifically, indole derivatives, which share structural similarities with the compound , were isolated from a marine sponge Ircinia sp. These compounds, including 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, highlight the natural occurrence and potential bioactive properties of such molecules derived from marine organisms (Abdjul et al., 2015).
Synthesis and Antiviral Activity
Research into the synthetic pathways of related indole derivatives has demonstrated their potential in antiviral applications. For instance, the synthesis of substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their evaluation against various viruses, such as bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and A/Aichi/2/69 (H3N2), have provided insights into their utility in antiviral therapy, although specific activity against these viruses was limited (Ivashchenko et al., 2014).
Antimicrobial and Anticancer Potential
A series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and showed promising antimicrobial and anticancer activities, with specific compounds demonstrating potency against Escherichia coli and colon cancer cell lines. This indicates the relevance of indole derivatives in developing new therapeutic agents (Sharma et al., 2012).
Manufacturing and Synthesis Insights
Research on the manufacturing synthesis of related indole derivatives, such as 5-hydroxy-2-methyl-1H-indole, provides valuable information on synthetic methodologies and the scalability of these processes for industrial applications. This research highlights the feasibility of large-scale production of indole-based compounds, which could extend to the synthesis of 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester (Huang et al., 2010).
properties
IUPAC Name |
ethyl 5-methyl-4-nitro-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-18-12(15)10-6-8-9(13-10)5-4-7(2)11(8)14(16)17/h4-6,13H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOMCFKJPVTXCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70486433 | |
Record name | 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70486433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester | |
CAS RN |
61149-51-7 | |
Record name | 1H-Indole-2-carboxylic acid, 5-methyl-4-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70486433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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